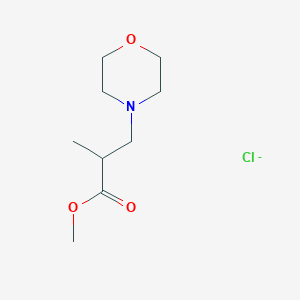
Methyl alpha-methyl-4-morpholinepropionate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EINECS 246-574-8, also known as 4-Nonylphenol, is a chemical compound that belongs to the family of alkylphenols. It is commonly used in the production of nonylphenol ethoxylates, which are widely used as surfactants in various industrial applications. This compound is known for its ability to disrupt endocrine systems, making it a subject of environmental and health concerns.
准备方法
Synthetic Routes and Reaction Conditions
4-Nonylphenol is typically synthesized through the alkylation of phenol with nonenes. The reaction is catalyzed by acidic catalysts such as sulfuric acid or solid acid catalysts. The process involves the following steps:
Alkylation: Phenol reacts with nonenes in the presence of an acidic catalyst to form 4-Nonylphenol.
Purification: The crude product is purified through distillation or recrystallization to obtain pure 4-Nonylphenol.
Industrial Production Methods
In industrial settings, the production of 4-Nonylphenol involves large-scale alkylation reactors where phenol and nonenes are continuously fed into the reactor. The reaction conditions are carefully controlled to optimize yield and purity. The product is then subjected to purification processes to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
4-Nonylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nonylphenol ethoxylates, which are used as surfactants.
Reduction: Reduction reactions can convert 4-Nonylphenol to nonylphenol.
Substitution: It can undergo electrophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly used.
Major Products Formed
Nonylphenol Ethoxylates: Formed through oxidation and used as surfactants.
Nonylphenol: Formed through reduction reactions.
科学研究应用
4-Nonylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of nonylphenol ethoxylates and other alkylphenol derivatives.
Biology: Studied for its endocrine-disrupting properties and its effects on aquatic organisms.
Medicine: Investigated for its potential toxicological effects and its role in disrupting hormonal balance.
Industry: Used in the production of detergents, emulsifiers, and other industrial chemicals.
作用机制
4-Nonylphenol exerts its effects primarily through its ability to mimic estrogen, a natural hormone. It binds to estrogen receptors in the body, leading to the activation of estrogen-responsive genes. This can disrupt normal hormonal functions and lead to adverse effects on reproductive and developmental processes. The molecular targets include estrogen receptors, and the pathways involved are related to hormonal signaling and gene expression.
相似化合物的比较
Similar Compounds
Octylphenol: Another alkylphenol with similar endocrine-disrupting properties.
Bisphenol A: A compound known for its estrogenic activity and widespread use in plastics.
Nonylphenol Ethoxylates: Derivatives of 4-Nonylphenol used as surfactants.
Uniqueness
4-Nonylphenol is unique due to its specific alkyl chain length, which influences its physical and chemical properties. Its widespread use in industrial applications and its significant environmental impact make it a compound of particular interest in both scientific research and regulatory contexts.
生物活性
Methyl alpha-methyl-4-morpholinepropionate hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is derived from morpholine, a cyclic amine known for its ability to participate in various chemical reactions. The presence of the morpholine ring in this compound contributes to its unique reactivity and biological profile.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that compounds with similar morpholine structures exhibit significant growth inhibitory effects on several cancer cell lines, including:
These findings suggest that this compound may act through mechanisms such as apoptosis induction and cell cycle arrest, similar to other morpholine derivatives.
The mechanism by which methyl alpha-methyl-4-morpholinepropionate exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with key cellular pathways involved in proliferation and survival. For example, some morpholine derivatives have been shown to inhibit specific kinases involved in cancer progression, such as cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinase (PI3K) pathways .
Case Studies
Several case studies have explored the efficacy of this compound in preclinical settings:
- Study on HepG2 Cells : A study demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, indicating its potential as a therapeutic agent against liver cancer .
- Combination Therapy : Another case study examined the effects of combining this compound with traditional chemotherapeutics, showing enhanced cytotoxicity against resistant cancer cell lines .
Pharmacological Profile
The pharmacological profile of this compound includes:
- Antitumor Activity : Significant inhibition of tumor growth in vitro.
- Cytotoxicity : Effective against various cancer cell lines with varying degrees of potency.
- Mechanistic Insights : Potential involvement in apoptosis and inhibition of cell cycle progression.
属性
CAS 编号 |
25027-56-9 |
|---|---|
分子式 |
C9H17ClNO3- |
分子量 |
222.69 g/mol |
IUPAC 名称 |
methyl 2-methyl-3-morpholin-4-ylpropanoate;chloride |
InChI |
InChI=1S/C9H17NO3.ClH/c1-8(9(11)12-2)7-10-3-5-13-6-4-10;/h8H,3-7H2,1-2H3;1H/p-1 |
InChI 键 |
QHUYHTGASRLKKU-UHFFFAOYSA-M |
规范 SMILES |
CC(CN1CCOCC1)C(=O)OC.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















